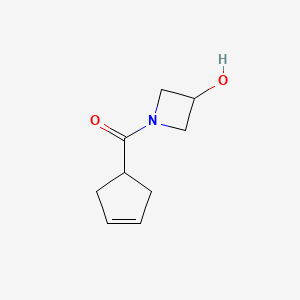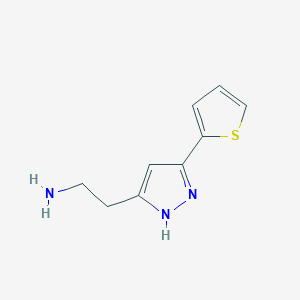
1-(Dimethylamino)-4-piperidinone
Overview
Description
The compound “1-(Dimethylamino)-4-piperidinone” likely belongs to the class of organic compounds known as dialkylarylamines . These are aliphatic aromatic amines in which the amino group is linked to two aliphatic chains and one aromatic group .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized through various methods. For instance, one method involves the reaction between dimethylamine and acrylonitrile to produce dimethylaminopropionitrile . Another method involves the addition of tributylphosphine to the 4-position of pyridine in tetramethyldiiminium pyridine ditrifluoromethanesulfonate .Scientific Research Applications
Cross-Conjugated Ketones and Dinitriles Synthesis
- Researchers have synthesized keto-cyanines and cross-conjugated ω,ω′-bis-(dimethylamino) dinitriles containing a piperidine ring. These compounds exhibit unique spectroscopic properties sensitive to structural changes, such as bathochromic and hypsochromic shifts in absorption spectra, and show positive solvatochromism, highlighting their potential in dye and sensor technologies (Zh. A. Krasnaya et al., 2009).
Analogues of Diphenylpyraline
- In another study, 1-unsubstituted 4-dimethylamino-5,6-dihydropyridine-2(1H)-thiones were converted into piperidin-4-ols and further modified to explore their antimycobacterial activities. This research illustrates the compound's versatility in generating bioactive molecules (R. Weis et al., 2003).
Cytotoxic Activity of Chromenes
- A series of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes were synthesized using a condensation process involving 3-(dimethylamino)phenol, showcasing significant cytotoxic activities against various human tumor cell lines. This work emphasizes the compound's utility in medicinal chemistry for anticancer drug development (M. Vosooghi et al., 2010).
Phosphorus–Nitrogen Compounds
- The reaction of hexachlorocyclotriphosphazatriene with piperidine has been explored to produce a series of derivatives, providing insight into the structural dynamics and the so-called "cis-effect" in phosphazene chemistry. This research is crucial for understanding and designing new materials with specific electronic and structural properties (R. Keat et al., 1966).
Copper(I) Complexes
- The synthesis of 2,4-N,N'-disubstituted 1,3,5-triazapentadienyl ligands, including those with 1-piperidino substitutions, and their use in isolating copper(I) complexes highlights the role of such compounds in coordination chemistry and potential applications in catalysis and materials science (Meisu Zhou et al., 2008).
Future Directions
While specific future directions for “1-(Dimethylamino)-4-piperidinone” were not found, research into similar compounds continues. For instance, diiminium pyridine adducts have been introduced as highly convenient and potent Lewis acids, representing an advancement towards the utilization of diiminium units as organic reagents or catalysts for pyridine functionalization .
properties
IUPAC Name |
1-(dimethylamino)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-8(2)9-5-3-7(10)4-6-9/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDHCVUNDUBQCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



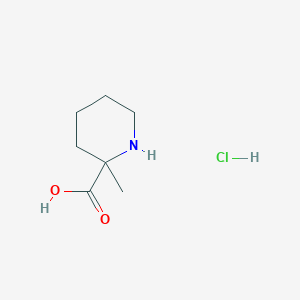
![[1-(3-phenoxypropyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466315.png)
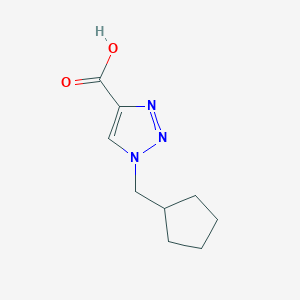
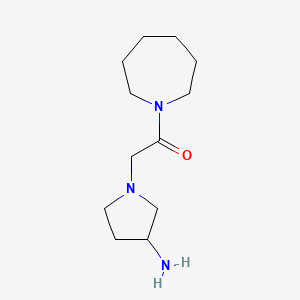


![2-[4-(Thian-4-yl)piperazin-1-yl]propanoic acid](/img/structure/B1466328.png)
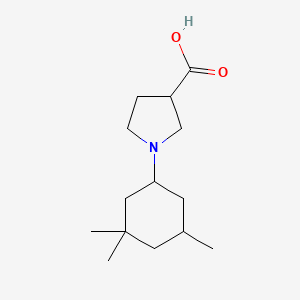
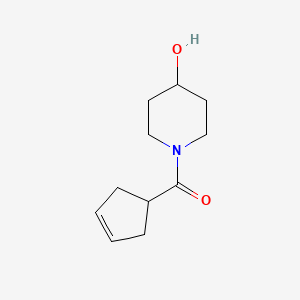
![1-[(3,4-Difluorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466331.png)
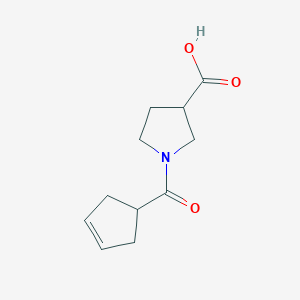
![3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B1466333.png)
